molecular formula C14H18N2O3S B2705340 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1903401-58-0

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2705340
CAS No.: 1903401-58-0
M. Wt: 294.37
InChI Key: CHQDPSXPOVTEMS-UHFFFAOYSA-N
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Description

3-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound built on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry . This molecule features a TZD core substituted at the 3-position with a pyrrolidine ring that is further functionalized with a cyclohex-3-ene-1-carbonyl group. This specific architecture makes it a valuable intermediate or potential pharmacophore for researchers investigating novel bioactive molecules. The TZD scaffold is historically prominent in the development of antidiabetic agents, where it functions as a potent activator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor influences genes critical to glucose and lipid metabolism, improving insulin sensitivity . Beyond its metabolic applications, the TZD core has demonstrated a wide range of other biological activities, including antimicrobial effects by inhibiting bacterial cytoplasmic Mur ligases, and antioxidant properties through the scavenging of reactive oxygen species (ROS) . Researchers are actively exploring TZD derivatives for applications in anticancer, anti-inflammatory, and antitubercular drug discovery . The structural features of this particular compound—combining the TZD moiety with a pyrrolidine and an unsaturated carbonyl chain—suggest it may be of interest for structure-activity relationship (SAR) studies, molecular docking simulations, and high-throughput screening campaigns aimed at these and other biological targets. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-12-9-20-14(19)16(12)11-6-7-15(8-11)13(18)10-4-2-1-3-5-10/h1-2,10-11H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDPSXPOVTEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential, particularly in the following areas:

  • Antidiabetic Activity : Research indicates that 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione activates the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism suggests potential use in treating type 2 diabetes mellitus by enhancing glycemic control .
  • Antimicrobial Properties : Studies have shown that derivatives of thiazolidine compounds exhibit significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
  • Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting on different cancer cell lines. Its structural features may contribute to its cytotoxic effects against cancer cells .

Agricultural Applications

The versatility of this compound extends to agrochemical formulations:

  • Pesticides and Herbicides : Due to its biological activity, this compound can be explored as an active ingredient in the development of novel pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals.

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

  • Polymer Chemistry : The thiazolidine scaffold can be incorporated into polymer matrices to develop materials with specific mechanical and thermal properties. This application is particularly relevant in creating biodegradable materials or those with enhanced performance characteristics.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions:

Synthetic Routes

  • Cyclization Reactions : The synthesis often starts with cyclization reactions involving appropriate precursors under controlled conditions.
  • Optimization Techniques : Industrial production methods may employ green chemistry principles and nano-catalysis to enhance yield and purity.

Case Studies

Several studies highlight the compound's potential applications:

Case Study 1: Antidiabetic Activity

A study demonstrated that derivatives similar to this compound showed significant hypoglycemic effects in diabetic models by activating PPAR-γ receptors, leading to enhanced insulin sensitivity.

Case Study 2: Antimicrobial Efficacy

Research published in Turkish Journal of Chemistry reported the synthesis of novel thiazolidine derivatives exhibiting potent antimicrobial activity against Gram-positive bacteria like Bacillus cereus. The study concluded that structural modifications could enhance the efficacy against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The TZD scaffold has been extensively modified to optimize biological activity. Below is a comparative analysis of structurally related compounds and their reported activities:

Compound Substituents/Modifications Key Biological Activities Reference
Target Compound: 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-TZD Cyclohexene-carbonyl-pyrrolidine at C3 of TZD Hypothesized PPAR-γ modulation, potential antidiabetic/anti-inflammatory activity (inferred from structural analogs) N/A (novel)
(Z)-5-(4-((E)-3-substituted oxoprop-1-enyl)benzylidene)-TZD derivatives Benzylidene substituents at C5 of TZD In vivo antidiabetic activity (compounds ad21, ad22 comparable to rosiglitazone)
5-[(chromon-3-yl)methylene]-TZD Chromone-methylene group at C5 of TZD Antimicrobial, antioxidant (via DPPH radical scavenging)
5-arylidene-2,4-thiazolidinediones Arylidene groups at C5 of TZD Antioxidant (concentration-dependent DPPH scavenging), antimicrobial
3-coumarinyl-5-aryliden-TZD derivatives Coumarin and arylidene substituents Anti-inflammatory, cyclooxygenase/lipoxygenase inhibition
Pioglitazone-related impurities (e.g., 5RS-5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-TZD) Pyridyl-ethoxy-benzyl groups Antidiabetic (PPAR-γ agonism), with noted impurity profiles

Key Comparative Insights

Antidiabetic Activity: The target compound’s pyrrolidine-cyclohexene substitution may enhance PPAR-γ binding compared to benzylidene-substituted TZDs (e.g., ad21/ad22), which showed efficacy in streptozotocin-induced diabetic rats . However, direct comparisons are lacking due to the novelty of the cyclohexene-pyrrolidine motif. Pioglitazone derivatives (e.g., 5RS-5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-TZD) highlight the importance of hydrophilic substituents (e.g., pyridyl-ethoxy groups) for antidiabetic potency .

Antimicrobial and Antioxidant Activity: Chromone-methylene-TZD derivatives (e.g., 5-[(chromon-3-yl)methylene]-TZD) exhibit broad-spectrum antimicrobial activity, likely due to the electron-withdrawing chromone group enhancing membrane disruption . 5-arylidene-TZDs demonstrate strong antioxidant activity via DPPH scavenging, attributed to conjugated double bonds stabilizing free radicals . The cyclohexene group in the target compound may offer similar radical stabilization but requires experimental validation.

Synthetic Accessibility :

  • The synthesis of pyrazole-TZD hybrids (e.g., 5-{(3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene}-TZD) via Vilsmeier-Haack reactions emphasizes the versatility of the TZD core . The target compound’s cyclohexene-pyrrolidine linkage likely requires multi-step acylations or cycloadditions, complicating scalability.

Biological Activity

3-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione backbone, which is known for its diverse biological activities. The presence of the cyclohexene moiety and pyrrolidine ring enhances its structural complexity and reactivity. The molecular formula is C13H17N2O2SC_{13}H_{17}N_{2}O_{2}S with a molecular weight of approximately 253.35 g/mol.

PropertyValue
Molecular FormulaC13H17N2O2SC_{13}H_{17}N_{2}O_{2}S
Molecular Weight253.35 g/mol
CAS Number1339682-09-5

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazolidine moiety is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a critical role in glucose metabolism and lipid homeostasis. This activation may lead to insulin sensitization and anti-inflammatory effects.

The carbonyl group in the structure can participate in hydrogen bonding and covalent interactions with enzymes or receptors, modulating their activity. This mechanism is vital for its potential therapeutic applications in metabolic disorders.

Biological Activities

Research indicates that derivatives of thiazolidine-2,4-dione exhibit a range of biological activities:

  • Antidiabetic Effects : Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to the one under study, are primarily used in the treatment of type 2 diabetes by improving insulin sensitivity.
  • Antioxidant Activity : Compounds containing thiazolidine rings have shown significant antioxidant properties. Studies demonstrate that they can scavenge free radicals and reduce oxidative stress in cellular models .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .

Case Study 1: Antidiabetic Activity

In a study investigating the effects of TZD derivatives on glucose metabolism, researchers found that specific derivatives significantly improved insulin sensitivity in diabetic animal models. The compound under investigation showed similar trends, suggesting its potential as an antidiabetic agent.

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of various thiazolidine derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to the one discussed possess robust antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Case Study 3: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that certain thiazolidine derivatives could induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of topoisomerases involved in DNA replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can purity be ensured?

  • Methodology : Begin with a multi-step synthesis involving (1) cyclohex-3-ene-1-carbonyl chloride coupling to pyrrolidin-3-yl intermediates under inert conditions (e.g., N₂ atmosphere) and (2) cyclization with 1,3-thiazolidine-2,4-dione precursors. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can enhance reaction efficiency and selectivity . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in ethanol ensures high purity (>95%). Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) spectroscopy .

Q. How should researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodology : Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the pyrrolidine and cyclohexene moieties. For electronic properties, employ UV-Vis spectroscopy to assess conjugation effects and DFT calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity . Polarimetry can verify optical activity if chiral centers are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Adhere to OSHA and GHS guidelines: (1) Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides). (2) Wear nitrile gloves, lab coats, and safety goggles. (3) Store in sealed containers under nitrogen at 4°C, away from oxidizers . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodology : Implement quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates. Use software like Gaussian or ORCA to simulate energy profiles. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ FTIR) . Machine learning models trained on existing reaction databases can further narrow optimal conditions (e.g., solvent, temperature) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct meta-analyses of existing datasets, focusing on structural analogs (e.g., thiazolidinedione derivatives) to identify activity trends. Perform dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to minimize variability. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How does the cyclohexene moiety influence the compound’s stability under physiological conditions?

  • Methodology : Design accelerated degradation studies: (1) Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. (2) Monitor degradation products via LC-MS/MS. Compare with analogs lacking the cyclohexene group to isolate its effects. Computational MD simulations (e.g., GROMACS) can model conformational stability in aqueous environments .

Q. What advanced techniques validate the compound’s interaction with enzymatic targets (e.g., PPARγ)?

  • Methodology : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) and ITC (isothermal titration calorimetry) for thermodynamic profiling (ΔH, ΔS). Co-crystallize the compound with PPARγ ligand-binding domain for X-ray diffraction analysis (resolution ≤2.0 Å). Mutagenesis studies (e.g., alanine scanning) can identify critical binding residues .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or water-mediated catalysis) to reduce environmental impact .
  • Data Reproducibility : Document all reaction parameters (e.g., stirring rate, humidity) in electronic lab notebooks. Use internal standards (e.g., deuterated analogs) for quantitative NMR .
  • Contradiction Analysis : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to assess conflicting bioactivity reports .

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